molecular formula C25H22N2O3 B271058 N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B271058
M. Wt: 398.5 g/mol
InChI Key: WQYPILZPFBCKEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a synthetic compound that belongs to the family of pyrrolidinecarboxamide derivatives.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is believed that this compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been found to exhibit antiviral activity against influenza A virus and herpes simplex virus. Additionally, this compound has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines.

Advantages and Limitations for Lab Experiments

N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound exhibits significant biological activity at low concentrations, making it a cost-effective compound for research purposes. However, this compound also has some limitations. The synthesis process of this compound is relatively complex and requires several steps, which may limit its scalability. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.

Future Directions

N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several potential future directions for research. One potential direction is the development of this compound-based fluorescent probes for the detection of metal ions. Another potential direction is the development of this compound-based drugs for the treatment of cancer, viral infections, and oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis method of N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2-ethylbenzaldehyde with dibenzo[b,d]furan-3-carbaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with pyrrolidine-2,5-dione to obtain this compound. The yield of the synthesis process is reported to be around 60%.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, this compound has been found to exhibit significant antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.

properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-1-(2-ethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C25H22N2O3/c1-2-16-7-3-5-9-21(16)27-15-17(13-24(27)28)25(29)26-18-11-12-20-19-8-4-6-10-22(19)30-23(20)14-18/h3-12,14,17H,2,13,15H2,1H3,(H,26,29)

InChI Key

WQYPILZPFBCKEE-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

CCC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.